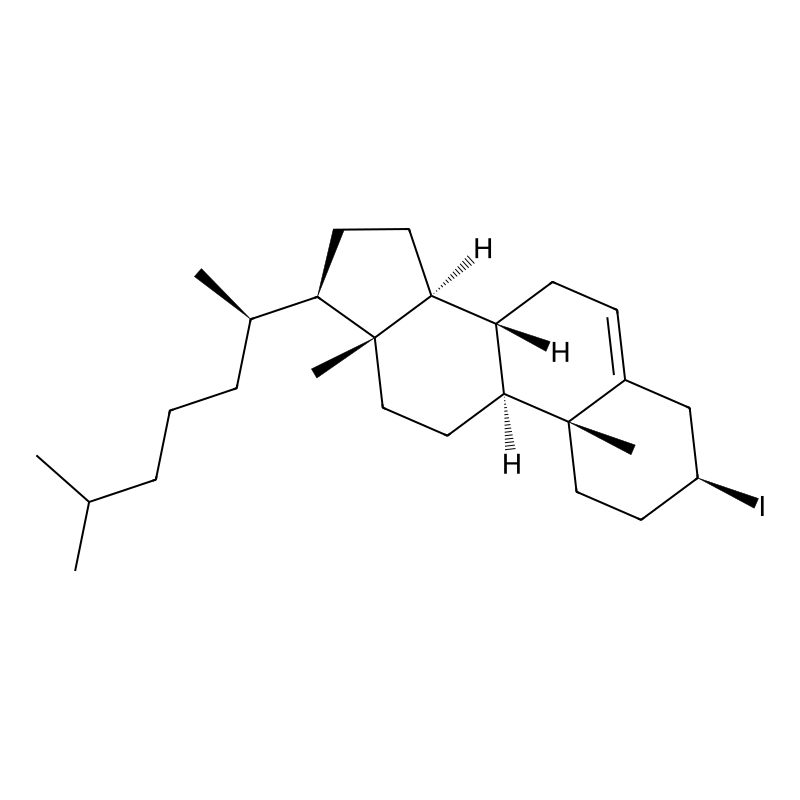Cholesteryl iodide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Determining Crystal Structure:
One historical application of cholesteryl iodide involved determining the crystal structure of complex organic molecules. The presence of the heavy iodine atom within the molecule made it easier to solve the crystal structure using X-ray crystallography. This technique relies on the interaction of X-rays with electrons within the molecule to determine its atomic arrangement. The heavy atom, in this case, the iodine atom, scattered the X-rays more intensely, providing a clearer picture of the molecule's overall structure. This method was particularly helpful in the early days of X-ray crystallography, as it aided in understanding the structure of complex molecules like cholesterol itself. (Source: The crystal structure of cholesteryl iodide: )
Cholesteryl iodide is an organic compound derived from cholesterol, characterized by the presence of an iodine atom attached to the cholesterol framework. Its molecular formula is C₂₇H₄₅I, and it plays a significant role in various chemical and biological applications. The compound exhibits unique physical properties, including dichroism, which allows it to change from an insoluble to a soluble form upon exposure to radiation . This property makes cholesteryl iodide particularly interesting for studies in material science and photochemistry.
- Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles in a substitution reaction, leading to the formation of different cholesteryl derivatives.
- Formation of Cholesteryl Esters: Cholesteryl iodide can react with carboxylic acids to form cholesteryl esters, which are important in biological systems.
- Synthesis of Glycosides: It can also be used in glycosylation reactions, where it acts as a glycosyl donor in the formation of cholesteryl glycosides .
Cholesteryl iodide exhibits various biological activities, primarily attributed to its cholesterol-like structure. It has been studied for its potential effects on cell membranes and lipid interactions. Some key biological activities include:
- Membrane Interaction: Cholesteryl iodide can integrate into lipid bilayers, affecting membrane fluidity and permeability.
- Antimicrobial Properties: Preliminary studies suggest that cholesteryl iodide may possess antimicrobial activity, although further research is needed to confirm these effects .
The synthesis of cholesteryl iodide typically involves several methods:
- Direct Iodination: Cholesterol can be directly iodinated using iodine monochloride or iodine in the presence of a Lewis acid catalyst.
- Chloroformate Method: A convenient synthesis involves replacing the hydroxyl group of cholesterol with an iodide through chloroformate intermediates .
- Metal-Free Conditions: Recent advancements have introduced metal-free conditions for synthesizing cholesteryl derivatives, enhancing sustainability in chemical processes .
Cholesteryl iodide finds applications across various fields:
- Material Science: Its unique optical properties make it suitable for developing advanced materials such as liquid crystals.
- Biochemistry: It is used in synthesizing complex biomolecules and studying lipid interactions within membranes.
- Pharmaceuticals: The compound's derivatives are explored for potential therapeutic applications due to their biological activity .
Studies on cholesteryl iodide interactions focus on its behavior in lipid environments and its effects on membrane dynamics. Research indicates that cholesteryl iodide can modulate the properties of lipid bilayers, influencing membrane stability and fluidity. Additionally, its interactions with proteins and other biomolecules are being investigated to understand its role in cellular processes .
Cholesteryl iodide shares similarities with several other compounds derived from cholesterol. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Cholesterol | C₂₇H₄₉O | Precursor to steroid hormones | Lacks iodine; primary sterol |
| Cholesteryl chloride | C₂₇H₄₅Cl | Chlorine substituent | More reactive than cholesteryl iodide |
| Cholesteryl acetate | C₂₉H₄₈O₂ | Acetate ester derivative | Used for esterification reactions |
| Cholesteryl sulfate | C₂₇H₄₅O₄S | Sulfate ester derivative | Involved in cell signaling |
Cholesteryl iodide's distinct iodine substitution imparts unique chemical reactivity and biological properties compared to these similar compounds. Its ability to undergo nucleophilic substitution and form various derivatives makes it a versatile compound in both synthetic chemistry and biological research .








